molecular formula C15H11NO2 B026406 Methyl 9-acridinecarboxylate CAS No. 5132-81-0

Methyl 9-acridinecarboxylate

Cat. No. B026406
CAS RN: 5132-81-0
M. Wt: 237.25 g/mol
InChI Key: PGWHWYBRRVQFCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methods : Methyl 9-acridinecarboxylate and its derivatives are typically synthesized through nucleophilic substitution reactions. One approach involves substituting 2-methyl-9-chloroacridine with aromatic amines (Kumar et al., 2017).
  • Solid-Phase Synthesis : Another method reported is solid-phase synthesis, used for creating acridine-peptide conjugates (Carlson & Beal, 2000).
  • Microwave Synthesis : Microwave irradiation has been used to shorten reaction times significantly in the synthesis of 9-substituted acridine derivatives, demonstrating the efficiency of this method (Veverková et al., 2002).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of related acridine derivatives has been determined using X-ray crystallography. These studies reveal the planar nature of the acridine ring and its interactions with other molecular features (Adams et al., 1999).
  • Molecular Architecture : Investigations into the molecular architecture of acridine carboxylic acid monolayers on surfaces like Ag (111) have been conducted. This research provides insights into the self-organization and interaction of acridine molecules at the molecular level (Xu et al., 2006).

Chemical Reactions and Properties

  • Chemiluminescent Properties : Certain derivatives of methyl 9-acridinecarboxylate exhibit chemiluminescent properties. These derivatives have potential applications as chemiluminescent labels (Renotte et al., 2000).

Physical Properties Analysis

  • Spectral Properties : Spectral studies, including IR and NMR, have been conducted on acridine derivatives. These studies are crucial for understanding the electronic structure and possible interactions of the molecule (Sazhnikov et al., 2013).

Chemical Properties Analysis

  • Interaction with DNA : Some acridine derivatives show significant binding affinity with DNA, which is essential for their antitumor activity. These interactions often involve intercalation between DNA strands (Hudson et al., 1987).
  • Thermochemistry : The thermochemical properties of acridine derivatives have been studied using techniques like DSC and TG. These studies provide insights into the stability and reactivity of these compounds (Krzymiński et al., 2010).

Scientific Research Applications

  • Catalysis : Methyl 9-acridinecarboxylate derivatives, such as 9-Methylacridine, facilitate Pd(II)-catalyzed alkylation of amides, aiding in the synthesis of unnatural amino acids and acrylic acids (Zhu et al., 2014).

  • Biomedical Research : Certain derivatives, like acridine-9-ylmethyl ester, have shown potential as biocompatible agents for cellular uptake and cell imaging, highlighting their utility in biomedical fields (Jana et al., 2013).

  • Mutagenicity and DNA Binding : Modifications of the methyl groups in 9-aminoacridine can significantly alter its mutagenicity and DNA binding affinity, which is crucial in studies related to genetics and molecular biology (Tomosaka et al., 1997).

  • Chemiluminescence : Derivatives like Methoxycarbonylphenyl-10-methyl-10-4,5-disubstituted acridine-9-carboxylate exhibit strong chemiluminescence, making them suitable for hydrogen peroxide measurement and other analytical applications (Nakazono et al., 2020).

  • Chromatography : Mixed-mode stationary phases with methyl acridine derivatives effectively separate polar organic compounds in high-performance liquid chromatography (HPLC), offering wide-ranging analytical applications (Hosseini & Heydar, 2021).

  • Antitumor Activity : Some derivatives, such as N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, demonstrate promising antitumor activity and DNA binding properties, potentially useful in cancer therapy (Baguley et al., 1984).

  • Telomerase Inhibition : Bioactive derivatives like 2- and 3-amino-8-methyl-8H-quino[4,3,2-kl]acridine have potential as telomerase inhibitors, useful in studies of cellular aging and cancer (Hutchinson et al., 2004).

  • Chemical Synthesis : Methyl 9-acridinecarboxylate derivatives can serve as catalysts in the synthesis of new compounds, showcasing their versatility in chemical research (Posazhennikova et al., 1970).

Safety And Hazards

Methyl 9-acridinecarboxylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The future directions of Methyl 9-acridinecarboxylate research are promising. Acridine derivatives, including Methyl 9-acridinecarboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

properties

IUPAC Name

methyl acridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWHWYBRRVQFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199324
Record name 9-Acridinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-acridinecarboxylate

CAS RN

5132-81-0
Record name 9-Acridinecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5132-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Acridinecarboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Acridinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of acridine-9-carboxylic acid 81 (2.0 g, 8.96 mmol), methyl iodide (3.82 g, 26.9 mmol) and potassium carbonate (4.95 g, 35.8 mmol) in DMF (25 mL) was stirred at room temperature for 3 h then diluted with brine and extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated to afford compound 82 (1.65 g, 78%) as a light yellow solid. LRMS (ESI): (calc) 237.25 (found) 238.2 (MH)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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